4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine
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Overview
Description
4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a benzenesulfonyl group and a 2-methylbenzoyl group
Scientific Research Applications
4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.
Introduction of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced through acylation reactions using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)piperidine: Lacks the 2-methylbenzoyl group, which may affect its reactivity and biological activity.
1-(2-methylbenzoyl)piperidine: Lacks the benzenesulfonyl group, which may influence its chemical properties and applications.
Uniqueness
4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine is unique due to the presence of both the benzenesulfonyl and 2-methylbenzoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-7-5-6-10-18(15)19(21)20-13-11-17(12-14-20)24(22,23)16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBEGZVHIUITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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